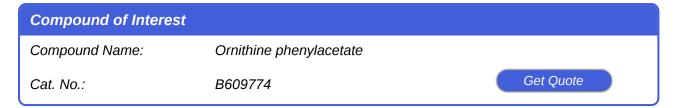


Early-Phase Clinical Trial Safety of Ornithine Phenylacetate: A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Ornithine Phenylacetate (OP), a novel ammonia scavenger, has been under investigation for the treatment of hyperammonemia, a critical complication of both acute and chronic liver failure. Hyperammonemia is a key factor in the pathogenesis of hepatic encephalopathy (HE), a debilitating neuropsychiatric condition. OP's mechanism of action involves two key pathways: ornithine promotes the synthesis of glutamine from ammonia in muscle, and phenylacetate combines with glutamine to form phenylacetylglutamine (PAGN), which is then excreted by the kidneys. This dual action aims to effectively lower systemic ammonia levels. This technical guide provides a comprehensive overview of the safety, tolerability, and pharmacokinetics of ornithine phenylacetate as observed in early-phase clinical trials.

Mechanism of Action

Ornithine phenylacetate reduces plasma ammonia by increasing the activity of glutamine synthetase (GS) in muscle and reducing the activity of glutaminase (GA) in the gut.[1][2] This provides an alternative pathway for ammonia detoxification, particularly when the liver's urea cycle is impaired.

The proposed mechanism involves two main components:



- L-ornithine: Acts as a substrate for glutamine synthesis from ammonia, primarily in skeletal muscle.[2]
- Phenylacetate: Combines with the newly synthesized glutamine to form phenylacetylglutamine (PAGN), which is then excreted in the urine.[2][3]

This process effectively removes ammonia from circulation. Studies in bile duct ligated (BDL) rats have shown that OP treatment leads to a reduction in hyperammonemia, which is associated with increased GS activity in the muscle and reduced gut GA activity.[1]



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Caption: Proposed mechanism of **ornithine phenylacetate** in ammonia reduction.

Experimental Protocols Phase I/IIa Safety and Tolerability Study in Acute Liver Injury/Failure

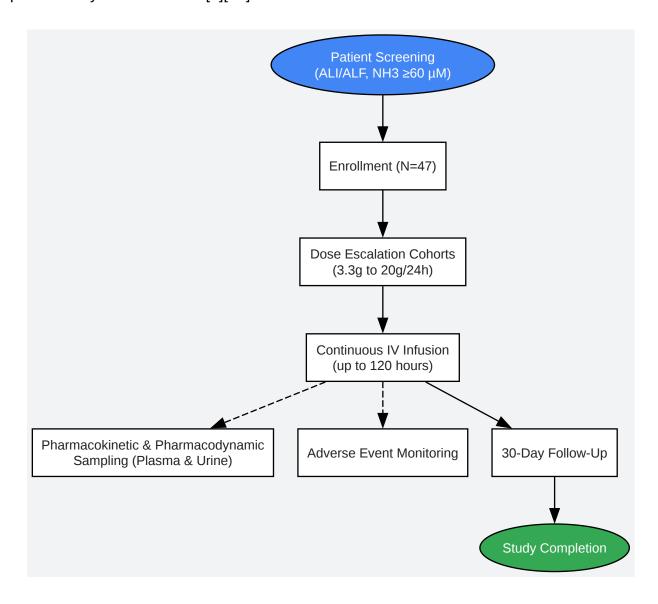
A multi-center, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of OP in patients with acute liver injury (ALI) or acute liver failure (ALF) and hyperammonemia.[4][5][6]

Study Design:

Population: 47 patients with ALI/ALF and plasma ammonia ≥60 μM.[5][7]



- Intervention: Patients received a continuous intravenous infusion of **ornithine phenylacetate** for up to 120 hours (5 days).[6][7] The study employed a dose-escalation scheme, with doses ranging from 3.3 g/24h to 20 g/24h .[4][5] Fifteen patients received a consistent dose of 20 g/24h .[5][7]
- Primary Outcome: Evaluation of safety and tolerability of ascending doses of OP.[8][9]
- Data Collection: Safety and tolerability data were collected for all 47 patients.
 Pharmacokinetic data, including plasma levels of ornithine, phenylacetic acid (PAA), and phenylacetylglutamine (PAGN), were regularly assessed. Plasma ammonia was the primary pharmacodynamic variable.[7][10]



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Caption: Workflow for the Phase I/IIa dose-escalation safety trial.

Phase IIb Efficacy and Safety Study in Overt Hepatic Encephalopathy

A randomized, double-blind, placebo-controlled Phase IIb study was conducted to assess the efficacy and safety of OP in hospitalized patients with cirrhosis and overt HE.[10][11]

Study Design:

- Population: 231 patients with cirrhosis and overt HE with increased ammonia levels at screening.[11]
- Intervention: Patients were randomized to receive either **ornithine phenylacetate** (at doses of 10, 15, or 20 g/day based on Child-Turcotte-Pugh score) or a matching placebo via continuous intravenous infusion for 5 days.[12]
- Primary Endpoint: Time to confirmed clinical response, defined by an improvement in the Hepatic Encephalopathy Staging Tool (HEST) score.[11]
- Safety Assessment: Monitoring and recording of all adverse events and serious adverse events.

Safety and Tolerability Results Phase I/IIa Study in Acute Liver Injury/Failure

In the dose-escalation study involving 47 patients with ALI/ALF, **ornithine phenylacetate** was found to be well-tolerated, and no new safety signals were identified.[4][5][13]



Adverse Event Category	Findings	Citations
Serious Adverse Events (SAEs)	11 deaths were reported, but none were attributed to the study medication.	[4][5][13]
Non-Serious Adverse Events (Possibly Drug-Related)	The only non-serious adverse events considered possibly related to the study drug were headache and nausea/vomiting.	[4][5][13]

Phase IIb Study in Overt Hepatic Encephalopathy

The randomized controlled trial in 231 patients with cirrhosis and overt HE demonstrated a safety profile for **ornithine phenylacetate** that was comparable to placebo.[11]

Adverse Event Data	Ornithine Phenylacetate Group	Placebo Group	P-value	Citations
Serious Adverse Events	25%	29%	0.552	[11]
Any Specific Adverse Event	The percentages of patients experiencing any specific adverse event did not differ significantly between the two groups.	[11]		

Another study in cirrhotic patients with an upper gastrointestinal bleed also found that the frequency of adverse events was similar between the OP and placebo groups.[14]

Pharmacokinetic and Pharmacodynamic Findings



Pharmacokinetic analysis from the Phase IIb study showed that phenylacetic acid (PAA) exhibited dose-dependent pharmacokinetics.[10][12] Levels of ornithine and the primary metabolite, phenylacetylglutamine (PAGN), increased with the dose.[10][12] Urinary excretion of PAGN accounted for approximately 50-60% of the administered PAA across all doses.[10] [12]

A significant reduction in mean plasma ammonia was observed with OP treatment as early as 3 hours post-infusion compared to placebo (p=0.014).[10] Furthermore, the time to achieve a plasma ammonia level less than or equal to the upper limit of normal was significantly shorter in the OP group (p=0.028).[10]

In the Phase I/IIa study, target plasma concentrations of PAA were achieved at infusion rates of 20 g/24h .[4][5][13] The conversion of PAA to PAGN appeared to become saturated at higher OP doses.[5][13] A linear relationship was observed between urinary PAGN clearance and creatinine clearance, indicating the importance of renal function in the drug's excretion.[4][5]

Conclusion

Early-phase clinical trials of **ornithine phenylacetate** have consistently demonstrated a favorable safety and tolerability profile in patients with both acute and chronic liver conditions associated with hyperammonemia. In a dose-escalation study in patients with acute liver injury/failure, no drug-related serious adverse events were reported, with only minor non-serious events like headache and nausea/vomiting noted.[4][5] A larger randomized controlled trial in patients with cirrhosis and overt hepatic encephalopathy found no significant difference in the incidence of adverse or serious adverse events between the **ornithine phenylacetate** and placebo groups.[11] The pharmacokinetic profile supports the proposed mechanism of action, with dose-dependent increases in active metabolites and significant reductions in plasma ammonia levels. These findings suggest that **ornithine phenylacetate** is a safe candidate for further investigation in later-phase trials for the management of hyperammonemia.

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